3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
The compound “3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a complex organic molecule. It is related to the compound “(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” which has a molecular weight of 202.3 . Another related compound is “1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one” with a molecular formula of C19H19N3O and a molecular weight of 305.4 .
Molecular Structure Analysis
The molecular structure of a related compound, “1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one”, has been analyzed. It has a molecular formula of C19H19N3O . The InChI code for this compound is InChI=1S/C19H19N3O/c23-19-20-17-8-4-5-9-18 (17)22 (19)16-10-12-21 (13-11-16)14-15-6-2-1-3-7-15/h1-10H,11-14H2, (H,20,23)
.
Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, “(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine”, include a molecular weight of 202.3, and it is a liquid at room temperature . Another related compound, “1-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one”, has a molecular weight of 305.4 g/mol .
Scientific Research Applications
Synthesis and Chemistry
Synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles : This compound is synthesized by condensing substituted indoles with N-benzyl-4-piperidone, yielding reasonable yields under specific conditions. These conditions include using 5-, 6-, and 7-substituted indoles (but not 4-substituted) under basic conditions. This synthesis method shows high regioselectivity, which depends on the nature of the N-substituent (Gharagozloo, Miyauchi, & Birdsall, 1996).
Construction of Palladacycles with Indole Core : Palladacycles, designed from bi- and tridentate ligands with an indole core, have been synthesized using 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde. This approach leverages the indole core for the development of efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).
Reactions with Dienophiles : 3-(Tetrahydropyridin-4-yl)-1H-indoles react with carbo- and heterodienophiles, showcasing the synthetic utility of these amino-functionalized compounds. These reactions yield diverse products, including Diels-Alder adducts and Michael-type adducts, highlighting the compound's versatility in organic synthesis (Medion-Simon & Pindur, 1991).
Synthesis of Indole Derivatives : New methods for synthesizing indole derivatives, such as hexahydroazocino[4,3-b]indoles, are developed using 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. These methods contribute to the diverse applications in medicinal chemistry (Street et al., 1987).
Biological Activity
5-HT6 Receptor Agonists : Certain 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been identified as potent 5-HT6 receptor agonists. This highlights their potential role in the development of neurological drugs (Mattsson et al., 2005).
5-HT1B/1D Ligands : These compounds also serve as high-affinity human 5-HT1B/1D ligands, implying their significance in targeting serotonin receptors for therapeutic applications (Egle et al., 2004).
Safety and Hazards
The safety information for “(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine” includes hazard statements H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown due to the lack of research data
Pharmacokinetics
Its chemical structure suggests that it may be well-absorbed due to its lipophilic nature, and it may undergo extensive metabolism in the liver .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Interactions with other molecules might alter its pharmacokinetics and pharmacodynamics.
Properties
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-10,14,21H,11-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKXLUMYKFFSJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425070 | |
Record name | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24812331 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17403-05-3 | |
Record name | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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